Home > Products > Screening Compounds P81863 > 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea
1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea - 1396765-46-0

1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea

Catalog Number: EVT-2847440
CAS Number: 1396765-46-0
Molecular Formula: C18H24N4O2
Molecular Weight: 328.416
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 3-(dimethylamino)-2-(2-{2-(dimethylamino)-1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]vinyloxy}phenyl)acrylate

Compound Description: This compound, synthesized by reacting methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl acetate with N,N-dimethylformamide dimethyl acetal, is a derivative of 1,2,4-oxadiazole. Its crystal structure reveals intramolecular C—H⋯O and C—H⋯N hydrogen bonds and intermolecular C—H⋯π interactions.

3-Aryl-2-(3'-substituted-1',2',4'-oxadiazol-5'-yl)tropane analogues of cocaine

Compound Description: This series of compounds, designed as bioisosteres of cocaine, features a 1,2,4-oxadiazole ring replacing the ester group. These analogues demonstrated high affinity for the dopamine transporter, with 3β-(4'-chlorophenyl)-2β-(3'-phenyl-1',2',4'-oxadiazol-5'-yl)tropane exhibiting the highest potency and 3β-(4'-chlorophenyl)-2β-(3'-methoxyphenyl-1',2'4'-oxadiazol-5'-yl)tropane showing the highest selectivity.

ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]

Compound Description: ADX47273, a potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator, has shown preclinical antipsychotic-like and procognitive activities.

3-(3-Alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridines (2a-q)

Compound Description: This series of compounds, designed as potential muscarinic cholinergic agents, exhibited varying activities depending on the substituents on the 1,2,4-oxadiazole ring. Analogues with unbranched C1-8-alkyl substituents displayed agonist activity, while those with branched or cyclic substituents acted as antagonists.

(3R,4R)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane

Compound Description: This cyclopropyloxadiazole derivative acts as a functionally selective M1 partial agonist with antagonist properties in M2 and M3 muscarinic receptor assays. Conformational analysis suggests free rotation around the oxadiazole–azanorbornane bond, while X-ray studies indicate conjugation between the cyclopropyl group and the oxadiazole CN bond.

Overview

1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea is a complex organic compound that belongs to the class of substituted ureas. Its structure features a cyclohexyl group, a phenethyl group, and a 3-methyl-1,2,4-oxadiazol-5-yl moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Source

The compound is synthesized through various chemical reactions involving starting materials like isonicotinic acid hydrazide and other derivatives of oxadiazoles. Research articles and patents provide insights into its synthesis and applications in pharmacology and medicinal chemistry .

Classification

This compound can be classified as:

  • Chemical Class: Urea derivatives
  • Functional Groups: Urea, oxadiazole
  • Molecular Formula: C₁₅H₁₈N₄O
Synthesis Analysis

Methods

The synthesis of 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes the reaction of cyclohexyl isocyanate with 3-methyl-1,2,4-oxadiazol-5-amine followed by the introduction of the phenethyl group.

Technical Details

  1. Preparation of 3-Methyl-1,2,4-oxadiazol-5-amine: This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.
  2. Formation of Urea Linkage: The cyclohexyl isocyanate reacts with the amine to form the urea bond.
  3. Final Coupling: The phenethyl group is introduced via nucleophilic substitution or coupling reactions.

The yields and purity of the final product are typically confirmed using techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Weight: Approximately 270.34 g/mol.
  • Melting Point: Not extensively documented but expected to vary based on purity.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for ureas and oxadiazoles:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding amines and acids.
  2. Substitution Reactions: The urea nitrogen can undergo substitutions leading to diverse derivatives.
  3. Cyclization Reactions: It may also engage in cyclization leading to new heterocyclic compounds.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and analyzed via NMR for structural confirmation .

Mechanism of Action

Process

The mechanism by which 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors in cellular pathways.

Data

Preliminary studies suggest potential activity against certain cancer cell lines or as an anti-inflammatory agent. Further research is needed to elucidate its precise mechanism of action.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like DMSO and ethanol; limited water solubility.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to moisture or light. Its reactivity profile suggests potential interactions with nucleophiles due to the electrophilic nature of the urea carbonyl group .

Applications

Scientific Uses

1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea is being explored for:

  • Pharmaceutical Development: As a potential therapeutic agent targeting specific diseases.
  • Research Applications: In studies related to nitrogen-containing heterocycles and their biological activities.

Its unique structure may provide insights into developing new drugs with improved efficacy and selectivity .

Introduction to 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea

Historical Context of Urea-Oxadiazole Hybrid Compounds in Medicinal Chemistry

Urea-oxadiazole hybrids emerged as privileged scaffolds in drug discovery due to their dual capacity for target engagement and pharmacokinetic optimization. The urea moiety (–NH–CO–NH–) enables critical hydrogen-bonding interactions with biological targets, while the 1,2,4-oxadiazole ring contributes metabolic stability and moderate lipophilicity. Early examples include compounds like 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea (CAS# 1234925-37-1), which demonstrated the framework’s synthetic versatility [2]. The oxadiazole’s role as a bioisostere for ester or amide groups reduced susceptibility to enzymatic hydrolysis, addressing a key limitation of peptide-derived therapeutics . Subsequent optimization focused on N-alkyl substitutions to modulate physicochemical properties, as seen in ERK inhibitors where urea-oxadiazole hybrids exhibited enhanced kinase selectivity . These innovations established the foundation for integrating cycloaliphatic and arylalkyl components into modern hybrids like the title compound.

Table 1: Evolution of Urea-Oxadiazole Hybrid Scaffolds

CompoundStructural FeaturesKey Advancements
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)ureaLinear alkyl linker, unsubstituted oxadiazoleDemonstrated metabolic stability & synthetic accessibility [2]
ERK Inhibitor Urea Derivatives (e.g., US9023865B2)Varied N-aryl/heteroaryl substitutionsAchieved kinase selectivity & cellular potency
1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureaCyclohexyl urea, tetrazole replacementImproved CNS penetration via clogP reduction (~3.5) [6]

Therapeutic Potential of RXFP3 and GPCR-Targeted Antagonists

RXFP3 antagonism represents a promising strategy for treating metabolic disorders and addiction pathologies. Central administration of peptide antagonists like R3(B1-22)R suppresses relaxin-3-induced food intake and attenuates stress-driven alcohol-seeking behavior in preclinical models [4]. However, peptide therapeutics face inherent limitations: poor oral bioavailability, rapid enzymatic degradation, and inability to cross the blood-brain barrier (BBB). Small-molecule antagonists overcome these barriers, enabling systemic administration and CNS access. The discovery of RLX-33 (IC₅₀ = 5.74 μM in cAMP assays) marked the first validated small-molecule RXFP3 antagonist, demonstrating in vivo efficacy in reducing feeding responses [4]. Its optimization prioritized GPCR selectivity (over RXFP1/RXFP4) and CNS drug-like properties (clogP 2–4, TPSA <90 Ų), establishing key criteria for successor compounds [4] [9]. Hybrid molecules targeting RXFP3 thus hold potential for treating obesity, type 2 diabetes, and substance use disorders where peptide ligands are impractical.

Rationale for Structural Hybridization: Cyclohexyl and Phenethyl Moieties

The title compound’s design merges three pharmacophoric elements to enhance target affinity and drug-like properties:

  • 3-Methyl-1,2,4-oxadiazole: Serves as a metabolically stable hinge connecting the cyclohexyl and phenethyl groups. The methyl substituent shields the heterocycle from oxidative metabolism, while the ring’s dipole moment enhances binding interactions [2] .
  • Cyclohexyl Scaffold: Provides conformational restraint and lipophilicity modulation. Its aliphatic nature reduces polarity compared to aromatic systems, potentially improving BBB penetration. Cyclohexyl-containing ureas like 1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea (EVT-2769530) exhibit optimal logP values (experimental ~3.4) for CNS exposure [6]. The chair conformation enables axial/equatorial positioning of substituents to minimize steric clashes in the RXFP3 binding pocket [3].
  • Phenethyl-Urea Motif: Delivers GPCR-targeting versatility. Phenethyl groups mimic tyrosine side chains in peptide ligands, engaging aromatic residue clusters in GPCR transmembrane domains. In degraders like AU2019391016A1, phenethyl ureas facilitate hydrophobic interactions with target proteins like Helios [8]. The ethylene linker (–CH₂–CH₂–) offers flexibility for deep binding site penetration while maintaining moderate rigidity [4].

Table 2: Functional Contributions of Structural Moieties

Structural ElementRole in Target EngagementPharmacokinetic Influence
3-Methyl-1,2,4-oxadiazoleHydrogen-bond acceptor; dipole-driven binding↑ Metabolic stability (vs. esters); moderate logP
Cyclohexyl ringHydrophobic pocket binding; conformational control↑ Passive diffusion; ↓ plasma protein binding
Phenethyl spacerExtended reach to aryl interaction sitesBalanced flexibility/rigidity for membrane permeation
Urea linkageBidentate H-bond donor/acceptor↑ Water solubility; potential for crystal formation

This hybridization strategy directly addresses limitations of earlier scaffolds: the cyclohexyl group replaces flat aromatic systems to reduce P-glycoprotein efflux, while the phenethyl-urea maintains GPCR affinity observed in peptide mimetics. Molecular modeling suggests the cyclohexyl-oxadiazole core occupies a lipophilic subpocket in RXFP3, with the phenethyl group extending toward a solvent-exposed cleft—enabling simultaneous target affinity and CNS accessibility [4] [8].

Properties

CAS Number

1396765-46-0

Product Name

1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea

IUPAC Name

1-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-(2-phenylethyl)urea

Molecular Formula

C18H24N4O2

Molecular Weight

328.416

InChI

InChI=1S/C18H24N4O2/c1-14-20-16(24-22-14)18(11-6-3-7-12-18)21-17(23)19-13-10-15-8-4-2-5-9-15/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H2,19,21,23)

InChI Key

VAHBVVPMICNMIK-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)NCCC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.